![molecular formula C6H11Cl2N3O2 B2446396 2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride CAS No. 2137567-07-6](/img/structure/B2446396.png)
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride
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Overview
Description
Synthesis Analysis
The synthesis pathway for similar compounds involves the reaction of two starting materials, followed by a series of chemical transformations to yield the final product . For example, 2-(aminomethyl)benzimidazole has been selected as an amine compound due to its potential selective ion-binding sites, planar structure, and high solubility in polar environments .Molecular Structure Analysis
The molecular formula of a similar compound, 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate, is C8H11Cl2N3 . The InChI Code is 1S/C8H9N3.2ClH.H2O/c9-5-8-10-6-3-1-2-4-7(6)11-8;;;/h1-4H,5,9H2,(H,10,11);2*1H;1H2 .Physical And Chemical Properties Analysis
The physical form of a similar compound, 2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate, is a white to yellow or reddish beige solid . The storage temperature is -20°C .Scientific Research Applications
- Researchers have explored benzimidazole-based chemosensors for detecting metal ions. While not directly mentioned for this compound, related benzimidazole derivatives have been used as fluorescent probes for metal ions like zinc .
- Although not explicitly stated for this specific compound, pyrimidines (including similar structures) exhibit anti-inflammatory effects. They inhibit key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α .
Fluorescent Chemosensor Development
Anti-Inflammatory Properties
Safety and Hazards
The safety data sheet for a similar compound, Aminomethyl-1H-imidazole dihydrochloride, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(aminomethyl)-5-methoxy-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.2ClH/c1-11-4-3-8-5(2-7)9-6(4)10;;/h3H,2,7H2,1H3,(H,8,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBIBBSFOCOMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(NC1=O)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-5-methoxypyrimidin-4-ol dihydrochloride |
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